molecular formula C7H9F5N2O B14361531 (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl CAS No. 91167-14-5

(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl

Cat. No.: B14361531
CAS No.: 91167-14-5
M. Wt: 232.15 g/mol
InChI Key: GAINCYYRXDVJKZ-UHFFFAOYSA-N
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Description

(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl is a synthetic organic compound characterized by the presence of a trifluoroaziridine ring and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl typically involves the reaction of a trifluoroaziridine precursor with a butoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale of production, cost-effectiveness, and safety considerations. Industrial processes often require stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The trifluoroaziridine ring and butoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.

Scientific Research Applications

(2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroaziridine ring is known for its reactivity, which allows the compound to form covalent bonds with target molecules, thereby modulating their activity. The butoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonimidoyl: shares similarities with other trifluoroaziridine derivatives, such as (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carbonitrile and (2-Butoxy-2,3,3-trifluoroaziridin-1-yl)carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

91167-14-5

Molecular Formula

C7H9F5N2O

Molecular Weight

232.15 g/mol

IUPAC Name

N-(2-butoxy-2,3,3-trifluoroaziridin-1-yl)-1,1-difluoromethanimine

InChI

InChI=1S/C7H9F5N2O/c1-2-3-4-15-7(12)6(10,11)14(7)13-5(8)9/h2-4H2,1H3

InChI Key

GAINCYYRXDVJKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(C(N1N=C(F)F)(F)F)F

Origin of Product

United States

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